An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
An In-depth Technical Guide to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. This document provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of this specific compound, drawing upon data from analogous structures within the same chemical class. Detailed experimental methodologies for its synthesis via the Gewald reaction are presented, alongside a summary of its known physicochemical and safety data. Furthermore, potential biological activities, including anticancer, anti-inflammatory, and antibacterial properties, are discussed with a focus on relevant signaling pathways and molecular mechanisms.
Chemical and Physical Properties
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a powder at room temperature with a melting point range of 120-125 °C.[1] Its chemical structure combines a thiophene ring, an amino group at the 2-position, an ethyl carboxylate group at the 3-position, and a 4-bromophenyl group at the 4-position.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 306934-99-6 | [1][2] |
| Molecular Formula | C₁₃H₁₂BrNO₂S | [1][2] |
| Molecular Weight | 326.21 g/mol | [1] |
| Appearance | Powder | [1] |
| Melting Point | 120-125 °C | [1] |
| MDL Number | MFCD00435056 | [1][2] |
| SMILES String | CCOC(=O)c1c(N)scc1-c2ccc(Br)cc2 | [1] |
| InChI Key | SEWFWRCESBYGFS-UHFFFAOYSA-N | [1] |
Table 2: Safety Information
| Category | Information | Reference |
| Signal Word | Warning | [1] |
| Hazard Statements | H315, H319, H335, H413 | [1] |
| Precautionary Statements | P261, P264, P271, P273, P302 + P352, P305 + P351 + P338 | [1] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3, Aquatic Chronic 4 | [1] |
| Target Organs | Respiratory system | [1] |
Synthesis
The primary synthetic route to Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is the Gewald aminothiophene synthesis. This multicomponent reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.
General Experimental Protocol: Gewald Aminothiophene Synthesis
This protocol is a representative procedure adapted from the synthesis of similar 2-aminothiophene derivatives.
Materials:
-
4-Bromoacetophenone
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Ethyl cyanoacetate
-
Elemental sulfur
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A basic catalyst (e.g., morpholine, diethylamine, or triethylamine)
-
Anhydrous ethanol or methanol
-
Ice-cold water
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Ethyl acetate
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Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoacetophenone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in anhydrous ethanol.
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Catalyst Addition: Slowly add the basic catalyst (e.g., morpholine, 0.5 equivalents) to the stirred mixture.
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Reaction: Heat the reaction mixture to a gentle reflux (around 50-60 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield the pure Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate.
Caption: Workflow for the Gewald synthesis of the title compound.
Potential Biological Activities and Signaling Pathways
While specific biological data for Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is limited in the public domain, the broader class of 2-aminothiophene derivatives has been extensively studied and shown to possess a wide range of pharmacological activities.
Anticancer Activity
Derivatives of 2-aminothiophene are known to exhibit significant anticancer properties through various mechanisms.
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Tubulin Polymerization Inhibition: Certain tetrahydrobenzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
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Kinase Inhibition: Many heterocyclic compounds containing a thiophene ring are known to target and inhibit cancer-specific protein kinases, thereby interfering with signaling pathways crucial for cancer cell proliferation and survival.[3]
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Topoisomerase Inhibition: Some 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidine derivatives have been shown to act as dual inhibitors of topoisomerase-I and topoisomerase-II, enzymes essential for DNA replication and repair in cancer cells.[4]
Caption: Potential anticancer mechanisms of 2-aminothiophene derivatives.
Anti-inflammatory Activity
Thiophene-based compounds are recognized for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold.[5] The primary mechanism often involves the inhibition of key enzymes in the inflammatory cascade.
-
COX and LOX Inhibition: Many thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively. These molecules are key mediators of inflammation.[5][6]
Caption: Inhibition of inflammatory pathways by 2-aminothiophene derivatives.
Antimicrobial Activity
Thiophene derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains. The presence of different substituents on the thiophene ring can significantly influence their biological activity.
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Antibacterial and Antifungal Effects: Numerous studies have reported the synthesis of novel thiophene derivatives and their evaluation against Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8] The exact mechanisms are often not fully elucidated but are thought to involve disruption of microbial cell membranes or inhibition of essential enzymes.
Table 3: Summary of Potential Biological Activities of 2-Aminothiophene Derivatives
| Biological Activity | Potential Mechanism of Action | Key Molecular Targets | References |
| Anticancer | Inhibition of cell proliferation, induction of apoptosis | Tubulin, Protein Kinases, Topoisomerase I/II | [3][4] |
| Anti-inflammatory | Reduction of inflammatory mediators | COX, LOX | [5][6] |
| Antimicrobial | Inhibition of microbial growth | Bacterial and fungal cellular components | [7][8] |
| GLP-1R Modulation | Positive allosteric modulation | Glucagon-like peptide 1 receptor (GLP-1R) | [1][9] |
Future Directions
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate represents a promising scaffold for further investigation in drug discovery. Future research should focus on:
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Detailed Biological Screening: Comprehensive in vitro and in vivo studies are necessary to elucidate the specific biological activities and pharmacological profile of this compound.
-
Mechanism of Action Studies: Identifying the precise molecular targets and signaling pathways modulated by this molecule will be crucial for its development as a therapeutic agent.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the amino, carboxylate, and bromophenyl positions will help in optimizing its potency and selectivity.
Conclusion
Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a readily synthesizable compound belonging to the pharmacologically significant class of 2-aminothiophenes. While specific data on this molecule is emerging, the extensive research on related compounds suggests its potential as a valuable lead for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related thiophene derivatives.
References
- 1. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
